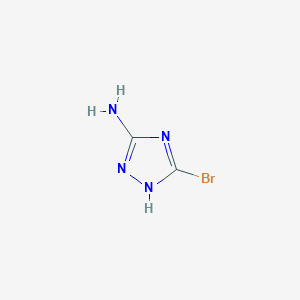

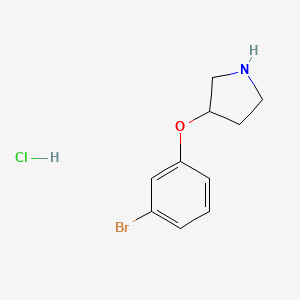

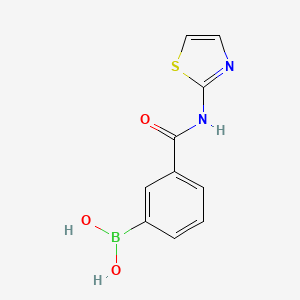

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

説明

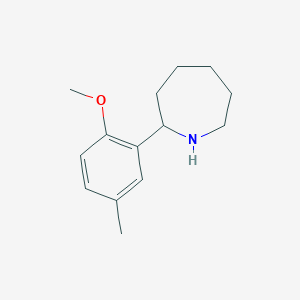

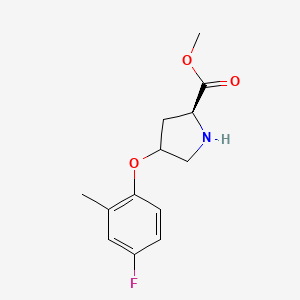

“(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-34-9 . It has a molecular weight of 249.08 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .Molecular Structure Analysis

The molecular formula of “(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid” is C10H9BN2O3S . The InChI code is 1S/C10H10BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-17H, (H,12,13,14) .Chemical Reactions Analysis

Boronic acids, including “(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters, a valuable but less developed process, has been reported .科学的研究の応用

-

Antimicrobial Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- Methods : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- Results : This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

-

Antibacterial Activity

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives show significant antibacterial activity against various bacteria and pathogens .

- Methods : Researchers are actively engaged in designing new biological active thiazole derivatives .

- Results : A series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles was demonstrated by Sharifzadeh et al. and investigated the antibacterial activity against gram-positive and negative bacteria .

-

Antioxidant Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been found to exhibit antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

- Methods : The antioxidant activity of thiazole derivatives is typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay .

- Results : Many thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidant agents .

-

Anti-inflammatory Agents

- Field : Pharmaceutical Chemistry

- Application : Some thiazole derivatives have been found to have anti-inflammatory effects. Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants .

- Methods : The anti-inflammatory activity of thiazole derivatives is usually evaluated in animal models, such as the carrageenan-induced paw edema model .

- Results : Several thiazole derivatives have shown significant anti-inflammatory activity in these models .

-

Antiviral Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been studied for their antiviral properties. Viruses are microscopic parasites that lack the capacity to thrive and reproduce outside of a host body .

- Methods : The antiviral activity of thiazole derivatives is typically evaluated using cell culture assays .

- Results : Some thiazole derivatives have shown promising antiviral activity against a variety of viruses .

-

Antitumor Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been investigated for their antitumor or cytotoxic properties. Tumors are a type of abnormal growth of tissue .

- Methods : The antitumor activity of thiazole derivatives is usually evaluated using cell culture assays and animal models .

- Results : Several thiazole derivatives have shown significant antitumor activity in these assays .

-

Antidepressant Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been found to exhibit antidepressant properties. Depression is a common and serious medical illness that negatively affects how you feel, the way you think and how you act .

- Methods : The antidepressant activity of thiazole derivatives is typically evaluated using various in vitro assays, such as the forced swim test .

- Results : Many thiazole derivatives have shown promising results in these assays, indicating their potential as antidepressant agents .

-

Anti-Alzheimer Agents

- Field : Pharmaceutical Chemistry

- Application : Some thiazole derivatives have been found to have anti-Alzheimer effects. Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die .

- Methods : The anti-Alzheimer activity of thiazole derivatives is usually evaluated in animal models .

- Results : Several thiazole derivatives have shown significant anti-Alzheimer activity in these models .

-

Antihypertensive Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been studied for their antihypertensive properties. Hypertension, or high blood pressure, is a common condition in which the long-term force of the blood against your artery walls is high enough that it may eventually cause health problems .

- Methods : The antihypertensive activity of thiazole derivatives is typically evaluated using cell culture assays .

- Results : Some thiazole derivatives have shown promising antihypertensive activity against a variety of viruses .

-

Hepatoprotective Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been investigated for their hepatoprotective or liver-protecting properties. The liver is your largest internal organ and it performs several critical functions to keep your body running smoothly .

- Methods : The hepatoprotective activity of thiazole derivatives is usually evaluated using cell culture assays and animal models .

- Results : Several thiazole derivatives have shown significant hepatoprotective activity in these assays .

-

Antidiabetic Agents

- Field : Pharmaceutical Chemistry

- Application : Thiazole derivatives have been found to exhibit antidiabetic properties. Diabetes is a disease that occurs when your blood glucose, also called blood sugar, is too high .

- Methods : The antidiabetic activity of thiazole derivatives is typically evaluated using various in vitro assays, such as the glucose tolerance test .

- Results : Many thiazole derivatives have shown promising results in these assays, indicating their potential as antidiabetic agents .

特性

IUPAC Name |

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXREXRVDUFDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657269 | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid | |

CAS RN |

850567-34-9 | |

| Record name | B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

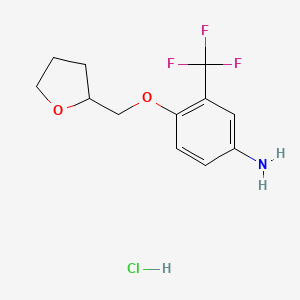

![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

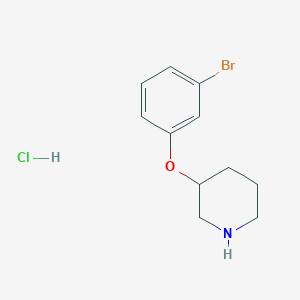

![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)